![molecular formula C9H16O2 B6271832 4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers CAS No. 1481649-74-4](/img/no-structure.png)
4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers
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Description
“4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers” is a chemical compound that is a mixture of two enantiomers . Enantiomers are molecules that are mirror images of each other and cannot be superimposed. A racemic mixture is a 50:50 mixture of two enantiomers .
Synthesis Analysis
The synthesis of a racemic mixture involves the reaction of a racemic mixture with an enantiomerically pure chiral reagent, which results in a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis
The molecular structure of 4-methylcycloheptane-1-carboxylic acid is represented by the Inchi Code: 1S/C9H16O2/c1-7-3-2-4-8 (6-5-7)9 (10)11/h7-8H,2-6H2,1H3, (H,10,11) and the InChI key is VKNFSIXDHXKDCY-UHFFFAOYSA-N . The molecular weight of this compound is 156.22 .Chemical Reactions Analysis
The reaction of a racemic mixture with an enantiomerically pure chiral reagent gives a mixture of diastereomers . These diastereomers can be separated because they have different physical properties .Physical And Chemical Properties Analysis
The physical form of 4-methylcycloheptane-1-carboxylic acid is liquid . The storage temperature is room temperature .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methylcycloheptane-1-carboxylic acid involves the following steps: 1) synthesis of 4-methylcycloheptene, 2) epoxidation of 4-methylcycloheptene, 3) ring opening of the epoxide to form a carboxylic acid, and 4) separation of the diastereomers.", "Starting Materials": [ "4-methylcycloheptene", "peracetic acid", "water", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "4-methylcycloheptene is reacted with peracetic acid in water to form the epoxide intermediate.", "The epoxide intermediate is then treated with sodium hydroxide to open the ring and form the carboxylic acid.", "The resulting mixture of diastereomers is separated using hydrochloric acid and diethyl ether." ] } | |
CAS RN |
1481649-74-4 |
Product Name |
4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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